Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

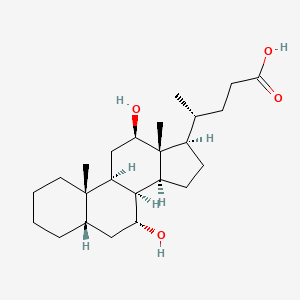

コラン-24-酸,7,12-ジヒドロキシ-, (5b,7a,12b)- (9CI) は、哺乳類の胆汁中に主に存在するステロイド酸の一種である胆汁酸です。胆汁酸は、小腸における脂肪および脂溶性ビタミンの消化および吸収において重要な役割を果たします。 異なる胆汁酸の違いは、ステロイド核の特定の位置におけるヒドロキシル基の存在または不存在によって決まります .

準備方法

合成経路と反応条件

コラン-24-酸,7,12-ジヒドロキシ-, (5b,7a,12b)- の合成には、いくつかの重要なステップが含まれます。

立体選択的遠隔ヒドロキシル化: メチルウルソデオキシコール酸ジアセテートは、ジメチルジオキシランを使用してヒドロキシル化されます。

部位選択的保護: 生成された3a,7a,14a-トリヒドロキシエステルは、C-3でtert-ブチルジメチルシリル化されます。

酸化: ジオールは、活性化アルミナに吸着したピリジニウムジクロメートで酸化されます。

立体選択的還元: 7-ケトンは、水素化ホウ素亜鉛を使用して還元されます。

保護基の切断: C-3の保護基は、p-トルエンスルホン酸を使用して切断されます.

工業的生産方法

胆汁酸、コラン-24-酸,7,12-ジヒドロキシ-, (5b,7a,12b)- を含む工業的生産は、通常、動物胆汁からの抽出、続いて精製および化学修飾によって目的の構造を実現します .

化学反応の分析

反応の種類

コラン-24-酸,7,12-ジヒドロキシ-, (5b,7a,12b)- は、次のような様々な化学反応を起こします。

酸化: ヒドロキシル基のケトンへの変換。

還元: ケトンのヒドロキシル基への還元。

置換: ヒドロキシル基の他の官能基との置換。

一般的な試薬と条件

酸化: 活性化アルミナ上のピリジニウムジクロメート。

還元: 水素化ホウ素亜鉛。

置換: 目的の官能基に応じて様々な試薬。

主な生成物

これらの反応から形成される主な生成物には、元の化合物の様々なヒドロキシル化およびケトン誘導体が含まれます .

科学研究への応用

コラン-24-酸,7,12-ジヒドロキシ-, (5b,7a,12b)- は、いくつかの科学研究への応用があります。

化学: 胆汁酸の代謝と合成を研究するための基準化合物として使用されます。

生物学: 脂肪の消化と吸収における役割について調査されています。

医学: 肝臓病と代謝性疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- has several scientific research applications:

Chemistry: Used as a reference compound for studying bile acid metabolism and synthesis.

Biology: Investigated for its role in the digestion and absorption of fats.

Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and dietary supplements

作用機序

コラン-24-酸,7,12-ジヒドロキシ-, (5b,7a,12b)- の作用機序は、肝臓と腸の特定の受容体との相互作用を伴います。これは、胆汁酸の合成と分泌を調節し、それによって食餌性脂肪の消化と吸収に影響を与えます。 分子標的には、ファルネソイドX受容体(FXR)やGタンパク質共役型胆汁酸受容体(GPBAR1)などの胆汁酸受容体が含まれます .

類似化合物の比較

類似化合物

ケノデオキシコール酸: 3a,7a-ジヒドロキシ-5b-コラン-24-酸。

コール酸: 3a,7a,12a-トリヒドロキシ-5b-コラン-24-酸。

ウルソデオキシコール酸: 3a,7b-ジヒドロキシ-5b-コラン-24-酸。

ユニークさ

コラン-24-酸,7,12-ジヒドロキシ-, (5b,7a,12b)- は、その特定のヒドロキシル化パターンによりユニークであり、これはその生物学的活性と治療の可能性に影響を与えます。 その独特の構造により、胆汁酸受容体との特異的な相互作用が可能になり、研究および治療用途にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Chenodeoxycholic acid: 3a,7a-dihydroxy-5b-cholan-24-oic acid.

Cholic acid: 3a,7a,12a-trihydroxy-5b-cholan-24-oic acid.

Ursodeoxycholic acid: 3a,7b-dihydroxy-5b-cholan-24-oic acid.

Uniqueness

Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- is unique due to its specific hydroxylation pattern, which influences its biological activity and therapeutic potential. Its distinct structure allows for specific interactions with bile acid receptors, making it a valuable compound for research and therapeutic applications .

特性

分子式 |

C24H40O4 |

|---|---|

分子量 |

392.6 g/mol |

IUPAC名 |

(4R)-4-[(5S,7R,8S,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22-,23+,24-/m1/s1 |

InChIキー |

ZHCAAZIHTDCFJX-UJIHJALKSA-N |

異性体SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |

正規SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。